molecular formula CH3Cl3Ge B1581795 Methylgermanium trichloride CAS No. 993-10-2

Methylgermanium trichloride

Cat. No.: B1581795
CAS No.: 993-10-2
M. Wt: 194 g/mol
InChI Key: FEFXFMQVSDTSPA-UHFFFAOYSA-N
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Description

Methylgermanium trichloride is a clear, pale yellow liquid . It is used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates by reacting with catechol . It is also involved in the photo-chemical adsorption of organo-germanium on a hydrogen-terminated atomically flat silicon surface using xenon excimer light .


Synthesis Analysis

This compound is synthesized by reacting arsenic trichloride with acetylene in the presence of a suitable catalyst . The synthesis process can occur a second or third time, giving lewisite 2 and lewisite 3 as byproducts .


Molecular Structure Analysis

The molecular formula of this compound is CH3Cl3Ge . Its molecular weight is 194.03 g/mol . The IUPAC name is trichloro (methyl)germane .


Chemical Reactions Analysis

This compound is sensitive to moisture and reacts violently with water . It also undergoes hydrolysis when it comes into contact with water . It is incompatible with oxidizing agents and bases .


Physical and Chemical Properties Analysis

This compound is a clear to pale yellow liquid . It has a density of 1.706 g/mL at 20°C . Its boiling point is 111°C . It is soluble in ether and reacts violently with water .

Scientific Research Applications

Environmental Biogeochemistry

Methylgermanium trichloride, as part of the broader category of organogermanium compounds, has been studied in various environmental contexts. Investigations have revealed the presence of methylgermanium compounds like monomethylgermanium (MMGe) and dimethylgermanium (DMGe) in natural waters, including river water, estuaries, seawater, and anoxic basins. These studies indicate the biogeochemical behavior of these compounds, suggesting that they are unreactive in the open ocean and are produced on continents, potentially by microbial biomethylation during methanogenesis. The conservative behavior of these compounds in estuaries and oceans implies they are not incorporated into the silicon biogeochemical cycle (Lewis, Froelich, & Andreae, 1985); (Lewis, Andreae, & Froelich, 1989).

Chemical Reactions and Properties

This compound has been a subject of study in the field of chemistry, particularly in understanding its chemical reactions and properties. Studies have explored the exchange of halogens between methylgermanium and other moieties, shedding light on the equilibrium constants and preferential affinities involved in these reactions (Moedritzer, 1970); (Moedritzer & Wazer, 1968). Additionally, research has focused on the molecular parameters and bonding in methylgermanium compounds, contributing to a deeper understanding of their structural and electronic characteristics (V. D. Vondel, 1965).

Organogermanium Compounds in Medicine

Some studies have explored the potential of organogermanium compounds in medical applications. Research on biologically active organogermanium compounds, such as carbethoxyethylgermanium sesquioxide and 'spirogermanium' systems, has been undertaken. This research includes the study of their effects on neoplastic tissues, indicating a potential avenue for therapeutic applications (Miyamoto et al., 1983); (Thayer, 1988).

Safety and Hazards

Methylgermanium trichloride is highly flammable and causes severe skin burns and eye damage . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment, including chemical impermeable gloves . It should be stored in a well-ventilated place and kept tightly closed .

Mechanism of Action

Target of Action

Methylgermanium trichloride, also known as Methyltrichlorogermane, is primarily used as a precursor for the synthesis of five-coordinated spirocyclic anionic methylgermanates . It is also involved in the photo-chemical adsorption of organo-germanium on a hydrogen terminated atomically flat silicon surface using xenon excimer light . Therefore, the primary targets of this compound are these specific biochemical structures and processes.

Mode of Action

For instance, it reacts with catechol to synthesize five-coordinated spirocyclic anionic methylgermanates . In the process of photo-chemical adsorption, this compound interacts with organo-germanium on a hydrogen terminated atomically flat silicon surface .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of five-coordinated spirocyclic anionic methylgermanates and the photo-chemical adsorption of organo-germanium

Pharmacokinetics

It is known that this compound is a liquid substance that is sensitive to moisture and reacts violently with water . This suggests that its bioavailability could be influenced by its physical state and reactivity.

Result of Action

The molecular and cellular effects of this compound’s action are the synthesis of five-coordinated spirocyclic anionic methylgermanates and the photo-chemical adsorption of organo-germanium . These processes could potentially have various applications in the field of materials science and nanotechnology.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature, light, and the presence of other chemicals . For instance, it is sensitive to moisture and reacts violently with water . Therefore, it should be stored in a cool, dry place away from heat and open flames .

Biochemical Analysis

Cellular Effects

Methylgermanium trichloride is known to be highly reactive and can cause severe skin burns and eye damage . The specific effects of this compound on various types of cells and cellular processes are not well-documented. It is likely that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

This compound is known to react violently with water , indicating that it may degrade over time in aqueous environments

Properties

IUPAC Name

trichloro(methyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3Cl3Ge/c1-5(2,3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFXFMQVSDTSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Cl3Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244032
Record name Trichloromethylgermane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

993-10-2
Record name Germane, trichloromethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=993-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichloromethylgermane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trichloromethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloromethylgermane
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